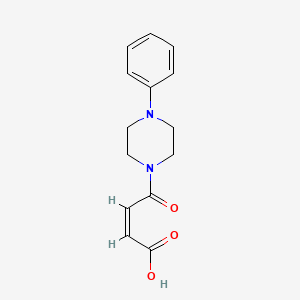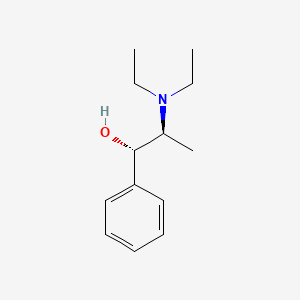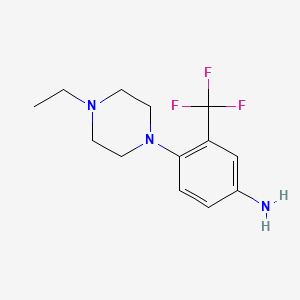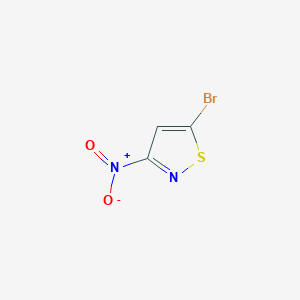
5-Bromo-3-nitroisothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-nitroisothiazole is a heterocyclic compound containing bromine, nitrogen, and sulfur atoms. It is part of the isothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-nitroisothiazole typically involves the nitration of 5-bromo-3-methylisothiazole. This process can be carried out using a mixture of nitric acid and sulfuric acid, which introduces the nitro group into the isothiazole ring . The reaction conditions often require careful control of temperature and acidity to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-nitroisothiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.
Reduction: Catalysts such as palladium on carbon (Pd/C) are commonly used for the reduction of the nitro group.
Oxidation: Strong oxidizing agents like potassium permanganate can be employed for oxidation reactions.
Major Products Formed
Substitution: Products include azido or thiocyanato derivatives.
Reduction: The major product is 5-bromo-3-aminoisothiazole.
Oxidation: Various oxidized derivatives depending on the specific conditions used.
Scientific Research Applications
5-Bromo-3-nitroisothiazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-3-nitroisothiazole involves the interaction with biological molecules, leading to the inhibition of essential enzymes and disruption of cellular processes. The nitro group can undergo reduction to form reactive intermediates that interact with thiol groups in proteins, leading to the inhibition of enzyme activity and subsequent antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-3-methylisothiazole: Similar in structure but lacks the nitro group.
5-Bromo-3-aminoisothiazole: A reduction product of 5-Bromo-3-nitroisothiazole.
3,5-Dibromo-4-nitroisothiazole: Contains an additional bromine atom.
Uniqueness
This compound is unique due to its combination of bromine and nitro groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C3HBrN2O2S |
|---|---|
Molecular Weight |
209.02 g/mol |
IUPAC Name |
5-bromo-3-nitro-1,2-thiazole |
InChI |
InChI=1S/C3HBrN2O2S/c4-2-1-3(5-9-2)6(7)8/h1H |
InChI Key |
VUFCACSQCYYJHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SN=C1[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(E)-N-{1-[3-(Difluoromethoxy)phenyl]ethylidene}hydroxylamine](/img/structure/B11723652.png)
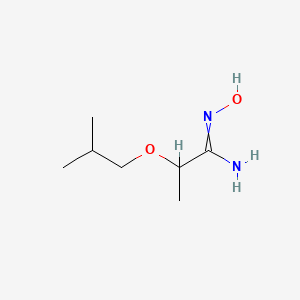
![N-{1-[(Z)-N'-Hydroxycarbamimidoyl]cyclohexyl}acetamide](/img/structure/B11723663.png)
